BCIP (dipotassium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

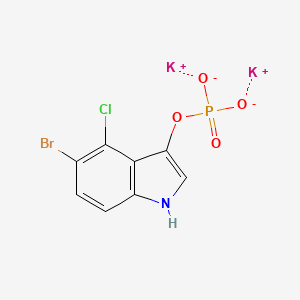

5-Bromo-4-chloro-3-indolyl phosphate (dipotassium) is a synthetic chromogenic substrate used primarily for the detection of alkaline phosphatase activity. This compound is widely utilized in various biochemical assays, including immunoblotting, in situ hybridization, and immunohistochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl phosphate (dipotassium) involves the reaction of 5-bromo-4-chloro-3-indolyl with phosphoric acid, followed by neutralization with potassium hydroxide to form the dipotassium salt. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product .

Industrial Production Methods

In industrial settings, the production of 5-Bromo-4-chloro-3-indolyl phosphate (dipotassium) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and reliability of the product. The compound is then purified through crystallization and dried under vacuum to obtain the final product .

Chemical Reactions Analysis

Alkaline Phosphatase-Mediated Dephosphorylation

BCIP's primary chemical reaction involves dephosphorylation by alkaline phosphatase . Alkaline phosphatase catalyzes the removal of the phosphate group from BCIP, resulting in an indoxyl derivative . This derivative then undergoes oxidation and dimerization to form a blue precipitate, which is easily detectable .

Mechanism of Colorimetric Detection

The colorimetric detection relies on the formation of an insoluble NBT diformazan product with a purple color . The combination of nitro-blue tetrazolium chloride (NBT) and BCIP yields an intense, insoluble black-purple precipitate when reacted with alkaline phosphatase .

Factors Affecting BCIP Reactions

-

Solubility : BCIP disodium salt is soluble in water, which is essential for preparing stock solutions . The p-toluidine form is soluble in dimethylformamide .

-

pH and Buffer : The reaction buffer's pH is critical for optimal enzyme activity and precipitate formation .

-

Inhibitors : Levamisole can be used as a suppressor of endogenous phosphatase activity, which helps to reduce background noise in immunohistochemistry applications .

-

Zinc Deficiency : Zinc deficiency can affect ALP activity, which in turn impacts the dephosphorylation of BCIP .

Influence of Zinc Deficiency on BCIP Reactions

Research indicates that zinc deficiency diminishes ALP activity, which is crucial for the dephosphorylation of BCIP . Studies using osteoblastic MC3T3-E1 cells demonstrated that zinc deficiency decreased ALP activity, leading to reduced accumulation of calcium and phosphate deposits . In vascular smooth muscle cells (VSMCs), zinc deficiency-induced calcification was found to be independent of ALP action, as demonstrated by weak ALP activity when using BCIP/NBT as a color development substrate .

BCIP Salt Forms and Storage

BCIP is available in different salt forms, including disodium and p-toluidine . The disodium salt is water-soluble, whereas the p-toluidine form is soluble in dimethylformamide . Proper storage is essential to maintain the stability and activity of BCIP. It is recommended to store the product at -20°C, protected from moisture .

Representative data

Scientific Research Applications

Key Applications

1. Immunohistochemistry (IHC)

- BCIP is extensively used in IHC to visualize the presence of specific proteins within tissue sections. The substrate's reaction with alkaline phosphatase conjugated antibodies results in a colorimetric change that can be easily observed under a microscope. This method is crucial for diagnosing diseases and understanding tissue pathology.

2. Western Blotting

- In Western blotting, BCIP serves as a substrate for alkaline phosphatase-conjugated antibodies. The resulting colorimetric reaction allows researchers to detect and quantify proteins separated by gel electrophoresis. This application is vital for protein expression studies and validation of protein interactions .

3. In Situ Hybridization

- BCIP is also employed in in situ hybridization techniques to detect specific nucleic acid sequences within fixed tissues or cells. The substrate's ability to produce a visible signal facilitates the localization of RNA or DNA targets, aiding in gene expression studies .

4. Food Safety Testing

- Beyond research applications, BCIP plays a role in food safety testing by detecting alkaline phosphatase activity as an indicator of pasteurization effectiveness. This application helps ensure that food products are safe for consumption and meet regulatory standards .

Case Study 1: Alkaline Phosphatase Activity Measurement

A study investigated the effects of zinc deficiency on alkaline phosphatase activity using BCIP/NBT as a detection method. The researchers found that zinc deficiency significantly reduced alkaline phosphatase activity in vascular smooth muscle cells, demonstrating the utility of BCIP in assessing enzyme activity under varying physiological conditions .

Case Study 2: Colorimetric Detection on Microfluidic Devices

Another study developed a microfluidic paper-based analytical device utilizing BCIP for colorimetric detection of alkaline phosphatase. This low-cost method showed promise for rapid diagnostics in resource-limited settings, highlighting BCIP's versatility beyond traditional laboratory environments .

Comparative Data Table

| Application | Description | Advantages |

|---|---|---|

| Immunohistochemistry | Visualization of proteins in tissue sections | High specificity and sensitivity |

| Western Blotting | Detection and quantification of proteins | Allows for analysis of protein size and expression |

| In Situ Hybridization | Localization of nucleic acids within tissues | Provides spatial context for gene expression |

| Food Safety Testing | Indicator of pasteurization effectiveness | Ensures food safety compliance |

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-indolyl phosphate (dipotassium) involves its hydrolysis by alkaline phosphatase to produce 5-bromo-4-chloro-3-indoxyl. This intermediate is then oxidized to form a blue dye, which precipitates and allows for visual detection. The molecular targets include the phosphate group of the compound, which is cleaved by the enzyme, and the indoxyl group, which undergoes oxidation .

Comparison with Similar Compounds

5-Bromo-4-chloro-3-indolyl phosphate (dipotassium) is unique due to its high sensitivity and specificity for alkaline phosphatase detection. Similar compounds include:

4-Nitrophenyl phosphate: Another substrate for alkaline phosphatase but produces a yellow product instead of a blue one.

3,3′-Diaminobenzidine (DAB): Used for peroxidase detection, producing a brown precipitate.

X-Gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Used for β-galactosidase detection, producing a blue product.

These compounds differ in their enzyme specificity, colorimetric properties, and applications, making 5-Bromo-4-chloro-3-indolyl phosphate (dipotassium) a preferred choice for certain biochemical assays.

Biological Activity

Introduction

BCIP (5-bromo-4-chloro-3-indolyl phosphate dipotassium salt) is a synthetic chromogenic substrate prominently used in biochemical assays, particularly for the detection of alkaline phosphatase activity. This compound has gained significant attention in molecular biology and diagnostic applications due to its unique properties that allow for the visualization and quantification of enzymatic reactions.

- Molecular Formula : C11H10BrClK2O4P

- Molecular Weight : Approximately 402.65 g/mol

- Solubility : Soluble in water, facilitating its application in various aqueous assays.

BCIP functions as a chromogenic substrate that, upon dephosphorylation by alkaline phosphatase, produces a dark blue precipitate. The reaction can be summarized as follows:

The maximum absorption wavelength (λ max) of the resulting blue product is around 615 nm, making it suitable for spectrophotometric analysis .

Applications

BCIP is utilized in various laboratory techniques, including:

- Immunohistochemistry : Visualization of proteins in tissue sections.

- Western Blotting : Detection of specific proteins following gel electrophoresis.

- In Situ Hybridization : Localization of specific nucleic acid sequences within fixed tissues or cells.

The ability to produce a stable color change upon enzymatic action makes BCIP particularly valuable for both qualitative and quantitative analyses in research and clinical settings .

Comparative Analysis with Other Substrates

BCIP is often used in conjunction with nitro blue tetrazolium chloride (NBT), which enhances the colorimetric signal. Below is a comparison table with other chromogenic substrates used for alkaline phosphatase detection:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Nitro Blue Tetrazolium Chloride | Enhances color development with BCIP | Produces a dark blue precipitate upon reduction |

| 5-Bromo-4-chloro-3-indoxyl Acetate | Another substrate for alkaline phosphatase | More soluble but less stable than BCIP |

| X-phosphate | General term for chromogenic substrates | Broad application across various enzymatic assays |

BCIP stands out due to its specificity for alkaline phosphatase and the stability of the blue dye produced, making it a preferred choice among researchers .

Case Studies

-

Detection of Alkaline Phosphatase in Cancer Research

A study utilized BCIP in immunohistochemical staining to detect alkaline phosphatase activity in breast cancer tissues. The results indicated significant enzyme activity correlated with tumor progression, demonstrating BCIP's effectiveness in clinical diagnostics. -

Quantitative Analysis of Enzyme Activity

In another research project, BCIP was employed to quantify alkaline phosphatase activity in serum samples. The study established a linear relationship between enzyme concentration and absorbance at 615 nm, validating BCIP as a reliable substrate for quantitative assays.

Properties

Molecular Formula |

C8H4BrClK2NO4P |

|---|---|

Molecular Weight |

402.65 g/mol |

IUPAC Name |

dipotassium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |

InChI |

InChI=1S/C8H6BrClNO4P.2K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2 |

InChI Key |

BYVJPKSAOAYTGG-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[K+].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.